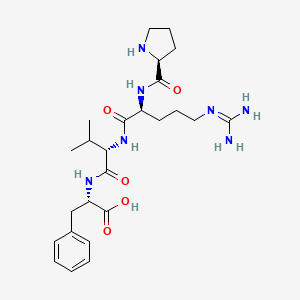![molecular formula C17H18O2S B14280414 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane CAS No. 135655-69-5](/img/structure/B14280414.png)
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane is an organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is characterized by the presence of a 1,3-oxathiolane ring, which is a five-membered ring containing both oxygen and sulfur atoms. The aromatic portion of the molecule includes a methoxy-substituted phenyl group and a methyl-substituted phenyl group, connected through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenol with formaldehyde to form 4-(4-methylphenyl)methanol. This intermediate is then reacted with 4-methoxyphenol in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of solvents such as methanol or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the oxathiolane ring allows for unique interactions with biological molecules, potentially leading to the inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetonitrile: Shares the methoxyphenyl group but lacks the oxathiolane ring.
2-Methoxy-4-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Contains similar aromatic structures but differs in the functional groups attached.
Uniqueness
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane is unique due to the presence of the 1,3-oxathiolane ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
135655-69-5 |
|---|---|
Molecular Formula |
C17H18O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-[4-[(4-methylphenyl)methoxy]phenyl]-1,3-oxathiolane |
InChI |
InChI=1S/C17H18O2S/c1-13-2-4-14(5-3-13)12-19-16-8-6-15(7-9-16)17-18-10-11-20-17/h2-9,17H,10-12H2,1H3 |
InChI Key |
SGSVJBBTIOVVLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3OCCS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B14280336.png)
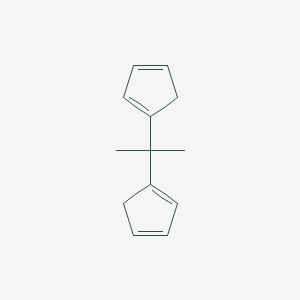

![(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B14280343.png)
![(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
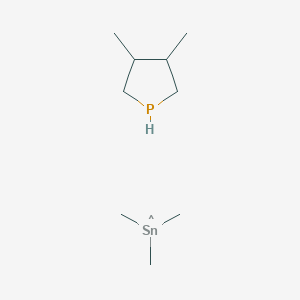
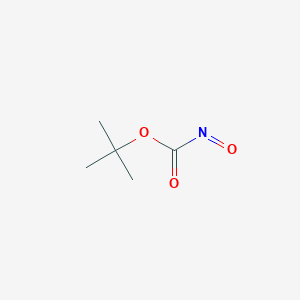
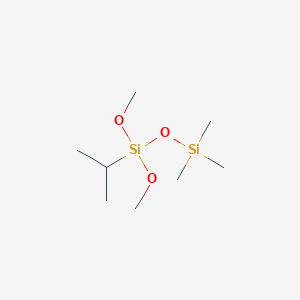

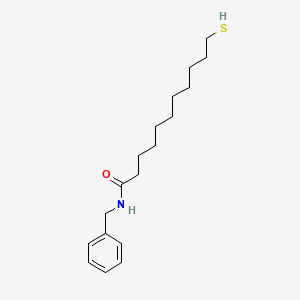
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
